molecular formula C15H21ClN2O2 B5066379 1-(5-chloro-2-methoxybenzoyl)-4-propylpiperazine

1-(5-chloro-2-methoxybenzoyl)-4-propylpiperazine

Cat. No. B5066379
M. Wt: 296.79 g/mol
InChI Key: XQOIUMDHNJFJFF-UHFFFAOYSA-N
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Description

The compound “1-(5-chloro-2-methoxybenzoyl)-4-propylpiperazine” belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Attached to this ring would be a benzoyl group (a benzene ring attached to a carbonyl group), which is substituted with a chlorine atom and a methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as solubility, melting point, and boiling point, can be predicted based on the structures of similar compounds .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Piperazine derivatives are widely used in medicinal chemistry and have various biological activities, but without specific information, it’s difficult to predict the mechanism of action of this particular compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Piperazine derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-3-6-17-7-9-18(10-8-17)15(19)13-11-12(16)4-5-14(13)20-2/h4-5,11H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOIUMDHNJFJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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